3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide
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Overview
Description
3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide is a complex organic compound that features a fluorine atom, pyridine, and pyrazine rings
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is suggested that similar compounds interact with their targets and exhibit significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
It is known that similar compounds have anti-tubercular activity, suggesting they may affect pathways related to the survival and replication of mycobacterium tuberculosis .
Result of Action
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to exhibit anti-tubercular activity against Mycobacterium tuberculosis H37Ra
Cellular Effects
Similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra, suggesting potential effects on cellular processes .
Molecular Mechanism
It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyridine and pyrazine rings, followed by the introduction of the fluorine atom and the carboxamide group. One common method involves the fluorination of pyridine derivatives using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The reaction conditions often require the use of solvents like acetonitrile and temperatures ranging from room temperature to 80°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
3-fluoropyridine: A simpler analog with a single fluorine atom on the pyridine ring.
N-(pyridin-2-yl)pyrazine-2-carboxamide: Lacks the fluorine atom but has similar structural features.
4-fluoropyrazine: Contains a fluorine atom on the pyrazine ring.
Uniqueness
3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide is unique due to the presence of both pyridine and pyrazine rings, as well as the fluorine atom and carboxamide group.
Properties
IUPAC Name |
3-fluoro-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O/c17-13-9-19-5-3-12(13)16(23)22-10-14-15(21-7-6-20-14)11-2-1-4-18-8-11/h1-9H,10H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZZDINQVQYIIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)C3=C(C=NC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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